5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazolesThe unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions, making them valuable in drug discovery and development .
Scientific Research Applications
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole-containing compounds, such as 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, are often biological receptors . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with these receptors . .
Mode of Action
The mode of action of 1,2,4-triazole-containing compounds involves interactions with their targets, leading to changes in the target’s function . The unique structure of these compounds allows them to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
1,2,4-Triazole-containing compounds are known to affect various biochemical pathways due to their widespread potential pharmaceutical activity . They have been introduced as antimicrobial agents and various medicines . .
Result of Action
The result of the action of 1,2,4-triazole-containing compounds can vary widely, depending on the specific compound and its targets. These compounds have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . .
Safety and Hazards
Future Directions
The future of 1,2,4-triazole-containing compounds is promising, with ever-widening scope across scientific disciplines . The development of new antibacterial molecules with novel mechanisms of action, as well as structural modification or optimization of existing agents, is crucial to overcome the development of drug resistance . This includes improving both the binding affinity and the spectrum of activity while retaining bioavailability and safety profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often employs efficient and scalable synthetic routes. These methods may include the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. Additionally, green chemistry approaches, such as the use of recyclable solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent that contains a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a 1,2,4-triazole structure.
Uniqueness
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenoxymethyl group enhances its ability to interact with biological receptors, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-11-9(15)13-12-8/h1-4H,5H2,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHIKHIYQWBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=S)NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150275 | |
Record name | NSC 625837 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113056-45-4 | |
Record name | NSC 625837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113056454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 625837 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chlorophenoxymethyl)-4H-[1,2,4]triazole-3-thiol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX6ZA2NM7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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